molecular formula C19H19NO4 B3017850 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797140-39-6

1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B3017850
CAS No.: 1797140-39-6
M. Wt: 325.364
InChI Key: NVDCBCQFFGKWHZ-UHFFFAOYSA-N
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Description

1'-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran-piperidine core with a 2,5-dimethylfuran-3-carbonyl substituent. This structure combines aromaticity (isobenzofuran) and heterocyclic flexibility (piperidine), making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-10-15(13(2)23-12)17(21)20-9-5-8-19(11-20)16-7-4-3-6-14(16)18(22)24-19/h3-4,6-7,10H,5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCBCQFFGKWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the furan ring through the cyclization of appropriate precursors, followed by the introduction of dimethyl groups via alkylation reactions. The carbonyl group can be introduced through oxidation reactions. The spiro linkage is formed through a series of cyclization and condensation reactions, often under controlled temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity. Continuous flow reactors and other advanced technologies may be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols. Substitution reactions can introduce various functional groups into the furan ring or the dimethyl groups .

Scientific Research Applications

1’-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. The spiro structure may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Isobenzofuran-piperidine None Pharmaceutical intermediate; m.p. >250°C
3',6'-Bis(4-(dimethylamino)phenyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one Isobenzofuran-xanthene Dimethylamino groups Far-red/NIR dye; λmax ~650 nm
3H-Spiro[isobenzofuran-1,9'-xanthen]-3-one Isobenzofuran-xanthene None Fluorescent probes; high quantum yield
3'-(4-Aminophenoxy)-6'-hydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one Isobenzofuran-xanthene Aminophenoxy, hydroxyl Halide sensing; enzymatic dehalogenation
Physicochemical Properties
  • Solubility: The 2,5-dimethylfuran-3-carbonyl group likely enhances lipophilicity compared to unsubstituted spiro-piperidinones (e.g., CAS 189321-67-3, stored at 2–8°C due to hygroscopicity) .
  • Thermal Stability : Aryl-substituted spiro-isobenzofurans (e.g., xanthene derivatives) exhibit high melting points (>250°C), while piperidine-containing analogues may have lower thermal stability due to conformational flexibility .
Electronic and Optical Properties
  • Target Compound: The electron-rich dimethylfuran carbonyl group may induce red-shifted absorption compared to non-aromatic spiro-piperidinones.
  • Xanthene Analogues: Exhibit strong fluorescence (quantum yield >0.8) and tunable λmax (500–700 nm) based on donor-acceptor substituents . DFT/TDDFT calculations for these dyes correlate substituent electronic effects with absorption trends .

Table 2: Comparative Analysis of Functional Attributes

Attribute Target Compound 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Xanthene-based Dyes
Core Structure Isobenzofuran-piperidine Isobenzofuran-piperidine Isobenzofuran-xanthene
Substituents 2,5-Dimethylfuran-3-carbonyl None Amino, hydroxyl, aryl groups
Synthetic Complexity High (multi-step) Moderate Moderate (one-pot methods)
Applications Hypothesized: Drug design, catalysis Pharmaceutical intermediates Fluorescent probes, OLEDs
Optical Properties Potential for tailored absorption Non-fluorescent High fluorescence, tunable λmax

Biological Activity

1'-(2,5-Dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spiro structure that combines isobenzofuran and piperidine moieties, which are known for their diverse biological activities. Its chemical formula is C₁₈H₁₉NO₃, and it has a molecular weight of approximately 295.35 g/mol.

The proposed mechanisms by which compounds similar to this compound exert their biological effects include:

  • Apoptosis Induction : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly at the G2/M phase.
  • Inhibition of Metastasis : There is evidence that certain derivatives can inhibit the migration and invasion of cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. The absorption, distribution, metabolism, and excretion (ADME) properties need to be characterized through:

  • Absorption Studies : Evaluating bioavailability in various formulations.
  • Metabolism : Identifying metabolic pathways using liver microsomes or hepatocyte cultures.
  • Excretion : Studying the elimination routes in animal models.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential:

  • Antiproliferative Studies : Similar compounds have been tested against human breast cancer cell lines (e.g., MCF-7) using sulforhodamine B assays. Results indicated IC50 values ranging from 5.19 to 11.72 µM for potent derivatives.
  • In Vivo Models : Animal studies involving structurally related compounds demonstrated significant tumor growth inhibition and improved survival rates when administered at optimal doses.

Data Table: Comparison of Biological Activities

Compound NameStructure TypeIC50 (µM)Activity TypeReference
Glycyrrhetinic Acid DerivativeFused Heterocycle5.19 - 11.72Antitumor
1'-(2,5-Dimethylfuran...)Spiro CompoundTBDPotential AntitumorThis Study

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